molecular formula C18H12O6 B1665312 Atromentin CAS No. 519-67-5

Atromentin

Cat. No. B1665312
CAS RN: 519-67-5
M. Wt: 324.3 g/mol
InChI Key: FKQQKMGWCJGUCS-UHFFFAOYSA-N
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Description

Atromentin is a natural chemical compound found in Agaricomycetes fungi in the orders Agaricales and Thelephorales . It can also be prepared by laboratory synthesis . Chemically, it is a polyphenol and a benzoquinone .


Synthesis Analysis

The structure of Atromentin was established by a total synthesis based on double Suzuki-Miyaura coupling and by a single-crystal X-ray analysis of the synthetic sample . A similar strategy including ceric ammonium nitrate (CAN) oxidation was applied to prepare 2-O-methoxyatromentin .


Molecular Structure Analysis

Atromentin is a polyphenol and a benzoquinone . It is a pentasubstituted pyrrole formed by two contrasting moieties with an achiral heterocyclic core unit and a 3,5-dihydroxypentanoyl side chain .


Chemical Reactions Analysis

Cross-chemistry occurs on quinone core structures in aspergilli from section Nigri . Cross-chemistry produces novel metabolites such as atrofuranic acid .


Physical And Chemical Properties Analysis

Atromentin has a molar mass of 324.288 g·mol −1 . It is a polyphenol and a benzoquinone .

Scientific Research Applications

Computational and Experimental Identification of Biological Targets

Atromentin, a fungal secondary metabolite, has been identified to potentially interact with estrogen receptors and 17-β-hydroxysteroid dehydrogenase. A combined in silico and in vitro approach confirmed weak estrogenic activity and suggested potential endocrine disruptive effects due to the inhibition of 17-β-hydroxysteroid dehydrogenase (Dellafiora et al., 2019).

Enzymatic Synthesis and Genetic Aspects

The atromentin synthetase AtrA from Tapinella panuoides was biochemically characterized, elucidating its role in converting 4-hydroxyphenylpyruvic acid into atromentin. This enzyme expands the shikimic acid pathway, leading to the formation of various pharmaceutically relevant compounds. The genes responsible for this pathway, atrA and atrD, are clustered within one genetic locus (Schneider et al., 2008).

Gene Cluster Conservation and Evolution

The atromentin synthetase gene cluster plays a key role in catalyzing the precursor pigment atromentin, which leads to the production of various pigments in Basidiomycota. The evolutionary path of the NPS gene, responsible for atromentin synthesis, aligns with the evolution of mushrooms, suggesting its origin in Agaricomycetes. The study also identified a putative TATA box in the NPS gene, indicating transcriptional control (Tauber & Hintze, 2020).

Apoptotic Effects in Human Leukemia Cells

Atromentin has been found to induce apoptosis in human leukemia U937 cells. It triggers caspase-3 processing and DNA fragmentation in a dose-dependent manner, suggesting its potential as an agent for leukemia treatment (Kim & Lee, 2009).

Chemical Synthesis of Atromentin and Derivatives

The total synthesis of atromentin and its O-alkylated natural products was achieved through methods including double Suzuki-Miyaura coupling. This synthesis provides insight into the structural aspects of atromentin and its derivatives (Ye et al., 2010).

Role in Pigment Formation and Ecosystem Maintenance

Paxillus involutus, a symbiotic fungus, produces pigments like involutin, derived from atromentin, which are hypothesized to assist in the oxidative degradation of lignocellulose. Atromentin synthesis involves tridomain synthetases, highlighting its ecological significance (Braesel et al., 2015).

Future Directions

Atromentin is the precursor to various other pigments, including the pulvinic acids such as variegatic acid, xerocomic acid, homoxerocomic acid, isoxerocomic acid, atromentic acid, variegatorubin, xerocomorubin, and other modified derivatives . The main pulvinic acid type pigments were found secreted during co-incubation with bacteria . This suggests potential future directions in the study of Atromentin and its derivatives.

properties

IUPAC Name

2,5-dihydroxy-3,6-bis(4-hydroxyphenyl)cyclohexa-2,5-diene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12O6/c19-11-5-1-9(2-6-11)13-15(21)17(23)14(18(24)16(13)22)10-3-7-12(20)8-4-10/h1-8,19-21,24H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKQQKMGWCJGUCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C(=O)C(=C(C2=O)O)C3=CC=C(C=C3)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60199863
Record name Atromentin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60199863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Atromentin

CAS RN

519-67-5
Record name 2,5-Dihydroxy-3,6-bis(4-hydroxyphenyl)-2,5-cyclohexadiene-1,4-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=519-67-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Atromentin
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Atromentin
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=187730
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Record name Atromentin
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ATROMENTIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59557692U6
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
537
Citations
E Geib, F Baldeweg, M Doerfer, M Nett, M Brock - Cell Chemical Biology, 2019 - cell.com
… atromentin synthetase its thioesterase domain was replaced with that from a Paxillus involutus or A. terreus atromentin … Heterologous expression of atromentin synthetases in Aspergillus …
Number of citations: 26 www.cell.com
JH Kim, CH Lee - Journal of microbiology and biotechnology, 2009 - koreascience.kr
… that atromentin … atromentin from the culture broth of fungal strain F000487 as a potent apoptosis inducer. In the present study, the isolation and the new regulatory activity of atromentin …
Number of citations: 15 koreascience.kr
JM Khanna, MH Malone, KL Euler… - Journal of …, 1965 - Wiley Online Library
… Fr., but atromentin is known to exist primarily in its leuco form in this agaric (12, 13). The … functions in the atromentin molecule destroys the anticoagulant capacity. Atromentin appears to …
Number of citations: 47 onlinelibrary.wiley.com
CJ Zheng, MJ Sohn, WG Kim - The Journal of antibiotics, 2006 - nature.com
… to be atromentin and leucomelone by various spectral analysis. Atromentin and leucomelone … Atromentin and leucomelone are the first inhibitors specific to the enoyl-ACP reductase (…
Number of citations: 64 www.nature.com
P Schneider, S Bouhired, D Hoffmeister - Fungal Genetics and Biology, 2008 - Elsevier
This report highlights the first biochemical characterization of a multi-domain biosynthetic enzyme for basidiomycete secondary metabolism: the tri-domain enzyme atromentin …
Number of citations: 85 www.sciencedirect.com
L Dellafiora, G Aichinger, E Geib… - Food chemistry, 2019 - Elsevier
… fishing approach on the fungal secondary metabolite atromentin. The procedure relies on a … Despite limited estrogenicity of atromentin, the proposed inhibition of 17-β-hydroxysteroid …
Number of citations: 12 www.sciencedirect.com
JP Tauber, J Hintze - bioRxiv, 2020 - biorxiv.org
… Additionally, a consensus of the intron-exon gene structure for basidiomycetous, atromentin-… that not only can atromentin derivatives be used for chemo-taxonomy, but also atromentin’s …
Number of citations: 1 www.biorxiv.org
PR Shildneck, R Adams - Journal of the American Chemical …, 1931 - ACS Publications
… polyporic acid (I) obtained from Polyporous nidulans and atromentin (II) from Paxillus atrotomentosus. Kogl2 determined the structures of these two compounds to be derivatives …
Number of citations: 33 pubs.acs.org
G Sullivan, RD Garrett… - Journal of Pharmaceutical …, 1971 - Wiley Online Library
Atromentin was found to be present in both 30‐ and 45‐day‐old cultures of Clitocybe subilludens Murr., whereas thelephoric acid was present in the 30‐, 45‐, and 60‐day‐old cultures. …
Number of citations: 17 onlinelibrary.wiley.com
YQ Ye, H Koshino, N Abe, T Nakamura… - Bioscience …, 2010 - Taylor & Francis
The structure of a long-known natural pigment, atromentin, was established by a total synthesis based on double Suzuki-Miyaura coupling and by a single-crystal X-ray analysis of the …
Number of citations: 13 www.tandfonline.com

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